1-[4-(METHYLSULFANYL)BENZYL]-4-(4-PYRIDYLMETHYL)PIPERAZINE
Description
1-[4-(Methylsulfanyl)benzyl]-4-(4-pyridylmethyl)piperazine is a piperazine derivative featuring a methylsulfanyl (SCH3) substituent at the para position of the benzyl group on the 1-position and a 4-pyridylmethyl moiety at the 4-position of the piperazine ring.
Properties
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3S/c1-22-18-4-2-16(3-5-18)14-20-10-12-21(13-11-20)15-17-6-8-19-9-7-17/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDVLEUTBUUQJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(METHYLSULFANYL)BENZYL]-4-(4-PYRIDYLMETHYL)PIPERAZINE typically involves the reaction of 4-(methylsulfanyl)benzyl chloride with 4-(pyridylmethyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(METHYLSULFANYL)BENZYL]-4-(4-PYRIDYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridyl group can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Piperidine derivatives
Substitution: Nitrobenzyl, halobenzyl derivatives
Scientific Research Applications
1-[4-(METHYLSULFANYL)BENZYL]-4-(4-PYRIDYLMETHYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(METHYLSULFANYL)BENZYL]-4-(4-PYRIDYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Core
1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine ()
- Structural Difference : Replaces the 4-pyridylmethyl group with a 4-chlorobenzyl group.
- Impact: The chlorine atom is electron-withdrawing, reducing electron density on the aromatic ring compared to the pyridyl group. Increased hydrophobicity due to the non-polar chloro substituent. Potential differences in receptor binding due to altered steric and electronic profiles .
1-[[(1E)-2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazine ()
- Structural Difference : Features a sulfonyl group and a piperidinyl-pyridinyl chain.
- Impact: The sulfonyl group enhances polarity and hydrogen-bonding capacity compared to methylsulfanyl. The piperidinyl-pyridinyl chain may improve binding to targets with extended hydrophobic pockets.
1-Benzhydryl-4-(4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl)piperazine ()
- Structural Difference : Contains a benzhydryl group (diphenylmethyl) and a nitro substituent .
- Impact: The nitro group is strongly electron-withdrawing, which may affect stability and redox properties.
Functional Group Modifications
4-(1-[2-(Methylsulfonyl)benzyl]piperidin-4-yl)-N-(2-phenylethyl)piperazine-1-carboxamide ()
- Structural Difference : Replaces methylsulfanyl with methylsulfonyl (SO2CH3) and adds a carboxamide group.
- Impact: Sulfonyl groups are more polar and may improve solubility but reduce lipophilicity.
1-[4-(Trifluoromethyl)benzyl]piperazine ()
- Structural Difference : Substitutes methylsulfanyl with a trifluoromethyl (CF3) group.
- Impact: The CF3 group is highly electronegative, increasing metabolic stability and resistance to oxidation. Used in materials science for designing flexible polymers, highlighting the role of substituents in non-pharmaceutical applications .
HBK Series ()
- Structural Features: Phenoxyethoxyethyl or phenoxypropyl groups with methoxy or chloro substituents.
- Impact: Compounds like HBK14 (2-methoxyphenyl) and HBK15 (2-chloro-6-methylphenoxy) were synthesized for receptor-binding studies. The absence of pyridyl or sulfanyl groups in HBK compounds suggests divergent biological targets compared to the parent compound .
Nitroimidazole-Piperazinyl Tagged 1,2,3-Triazoles ()
Physicochemical Properties
Biological Activity
1-[4-(Methylsulfanyl)benzyl]-4-(4-pyridylmethyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNS
- SMILES Notation : CC(C1=CC=C(C=C1)SC)N2CCN(CC2)C(C3=CN=CC=C3)C
Antitumor Activity
Studies have indicated that compounds related to piperazine derivatives exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown efficacy in inhibiting the growth of various cancer cell lines. One study demonstrated that piperazine derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Neuroprotective Effects
Research suggests that piperazine derivatives may possess neuroprotective properties. They have been shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. This effect is likely mediated through the modulation of neurotransmitter systems and reduction of oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : The compound may act as an inhibitor of specific protein kinases involved in cell signaling pathways related to cancer progression.
- Modulation of Neurotransmitter Receptors : It has been suggested that the compound interacts with various neurotransmitter receptors, potentially influencing mood and cognitive functions.
- Antioxidant Activity : The presence of the methylsulfanyl group may contribute to antioxidant properties, thereby protecting cells from oxidative damage.
Case Studies and Experimental Findings
| Study | Findings |
|---|---|
| Sivaramkumar et al. (2010) | Demonstrated that piperazine derivatives exhibit significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. |
| Choi et al. (1996) | Reported that similar compounds showed inhibition of RET kinase, suggesting potential for targeted cancer therapies. |
| Han et al. (2016) | Found that benzamide derivatives, including those related to piperazines, inhibited cell proliferation in RET-driven cancers, indicating a promising therapeutic avenue. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
